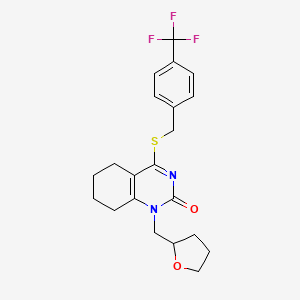

1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-1-2-6-18(17)26(20(27)25-19)12-16-4-3-11-28-16/h7-10,16H,1-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUICXRBYBLAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a member of the tetrahydroquinazoline family, which has been noted for its diverse biological activities. This article compiles existing research on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrofuran moiety and a trifluoromethylbenzyl thio group attached to a tetrahydroquinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the tetrahydroquinazolinone skeleton.

- Introduction of the tetrahydrofuran group via alkylation.

- Substitution reactions to attach the trifluoromethylbenzyl thio group.

Table 1: Synthetic Pathways for Tetrahydroquinazoline Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Aldol condensation | Tetrahydroquinazolinone skeleton |

| 2 | Alkylation with THF derivative | Tetrahydrofuran-substituted quinazolinone |

| 3 | Thioether formation | Final compound |

Antitumor Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antitumor properties. A study evaluating various substituted quinazolinones found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents . Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency.

Antimicrobial Properties

The antimicrobial activity of tetrahydroquinazoline derivatives has also been documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms. The presence of the trifluoromethyl group appears to enhance this activity due to increased lipophilicity and interaction with microbial membranes .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.

- Reactive oxygen species (ROS) modulation : Some studies suggest that these compounds may reduce ROS levels in cells, thereby protecting against oxidative stress and enhancing cell viability in certain conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

- Substituent Effects: Halogen vs. CF₃: Compounds 5i, 5j, and 5k () feature halogenated aryl groups linked to triazole-thio moieties, contributing to antibacterial/antifungal activity. The target’s CF₃ group may enhance electron-withdrawing effects and membrane permeability compared to halogens . THF vs. Hydroxyethyl/Naphthalene: The THF-methyl group in the target contrasts with the hydroxyethyl substituent in ’s compound. THF’s oxygen atom may improve solubility, while the naphthalene group in could increase aromatic stacking interactions .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data of Comparable Compounds

- Melting Points : ’s compounds show melting points correlated with substituent polarity (e.g., 5j with 4-Cl has a higher m.p. than 5i with 3-Cl). The target’s CF₃ group may lower its m.p. relative to halogenated analogs due to increased lipophilicity .

- Spectral Data: The absence of target compound data precludes direct comparison, but quinazolinone derivatives typically exhibit characteristic NMR signals for NH (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.